![molecular formula C12H21PSi B14628148 Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane CAS No. 54294-40-5](/img/structure/B14628148.png)
Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane is an organophosphorus compound with a unique structure that includes both phenyl and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane typically involves the reaction of phenylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified by distillation under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Diphenyl(trimethylsilyl)phosph
Dimethylphenylphosphine: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilylphosphine: Contains the trimethylsilyl group but lacks the phenyl group.
Propriétés
Numéro CAS |
54294-40-5 |
|---|---|
Formule moléculaire |
C12H21PSi |
Poids moléculaire |
224.35 g/mol |
Nom IUPAC |
dimethyl-phenyl-(trimethylsilylmethylidene)-λ5-phosphane |
InChI |
InChI=1S/C12H21PSi/c1-13(2,11-14(3,4)5)12-9-7-6-8-10-12/h6-11H,1-5H3 |
Clé InChI |
WTMYEIAGCNZTQM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C=P(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


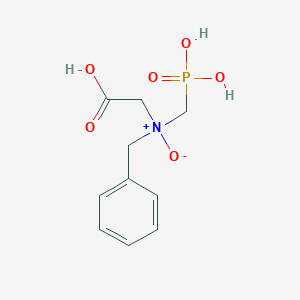
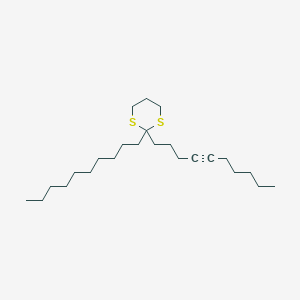


![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)
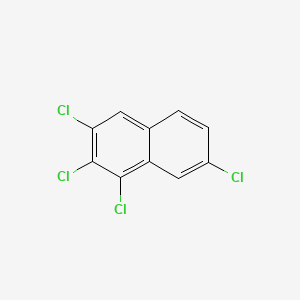
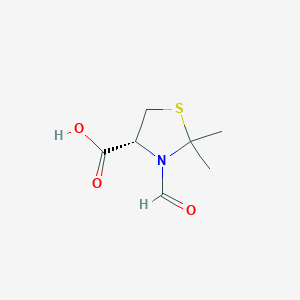
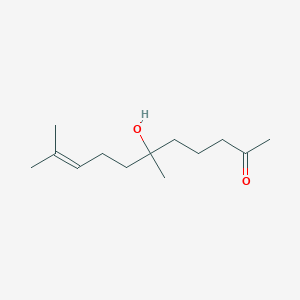
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)
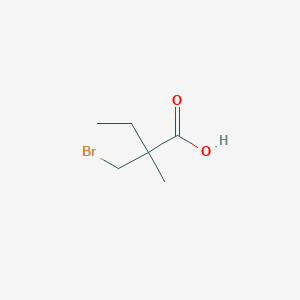

![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)


